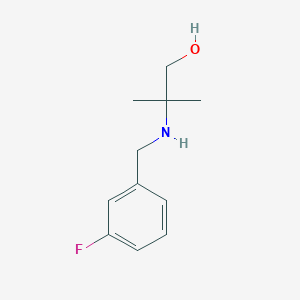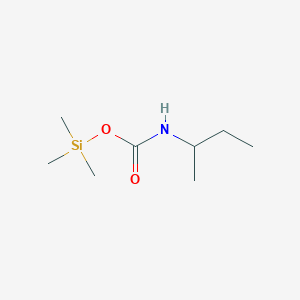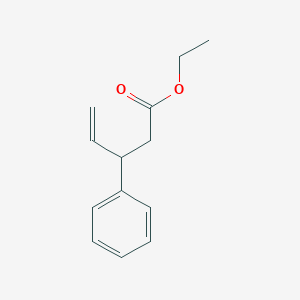![molecular formula C22H20O2 B14137800 1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene CAS No. 89115-08-2](/img/structure/B14137800.png)
1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene is an organic compound characterized by its unique structure, which includes a central ethene group flanked by two benzene rings and a 2,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene typically involves the reaction of 2,4-dimethoxybenzaldehyde with diphenylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide in an organic solvent like toluene. The reaction mixture is heated to reflux, allowing the formation of the desired product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethene group to form a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it relevant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene involves its interaction with specific molecular targets. For example, as a modulator of GABAA receptors, the compound binds to the benzodiazepine binding site, altering the receptor’s conformation and enhancing its inhibitory effects. This modulation can lead to changes in neurotransmitter release and synaptic transmission, potentially improving cognitive function in neurodevelopmental disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethene: A structurally similar compound with two phenyl groups attached to an ethene moiety.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Another related compound with aldehyde functional groups on the benzene rings.
Uniqueness
1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in OLEDs and other optoelectronic devices.
Eigenschaften
CAS-Nummer |
89115-08-2 |
|---|---|
Molekularformel |
C22H20O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-(2,2-diphenylethenyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C22H20O2/c1-23-20-14-13-19(22(16-20)24-2)15-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChI-Schlüssel |
ICFQHOOQJLEBMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)

![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
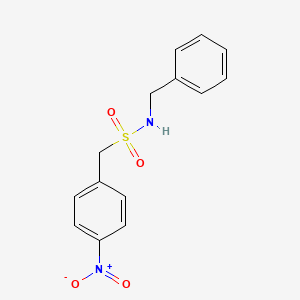
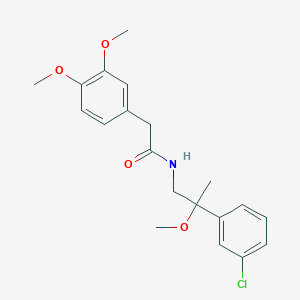
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)

